

Application Notes and Protocols for 3D Printing of Strontium Phosphate Scaffolds

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Compound of Interest

Compound Name: *Strontium phosphate*

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Introduction

Strontium-containing calcium phosphate bioceramics are gaining significant attention in bone tissue engineering due to the dual therapeutic effect of strontium. Strontium has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a promising element for enhancing the bioactivity of bone graft substitutes.[1][2][3] Three-dimensional (3D) printing technologies offer precise control over the architecture of tissue scaffolds, enabling the fabrication of patient-specific implants with interconnected porous networks that mimic the structure of natural bone.[4][5][6] These porous structures facilitate cell infiltration, nutrient transport, and vascularization, all of which are crucial for successful bone regeneration.[6] This document provides detailed application notes and protocols for the 3D printing of **strontium phosphate** scaffolds, summarizing key quantitative data and experimental methodologies from recent research.

Data Presentation: Properties of 3D Printed Strontium Phosphate Scaffolds

The incorporation of strontium into calcium phosphate scaffolds can influence their physicochemical and biological properties. The following tables summarize quantitative data from various studies on 3D printed strontium-doped scaffolds.

Scaffold Composition	Strontium Content (mol%)	Porosity (%)	Compressive Strength (MPa)	Key Findings
Strontium-substituted Hydroxyapatite (Sr-HA)	5.8% (Sr/(Sr+Ca) molar ratio)	~60%	Not Reported	Enhanced cell adhesion, proliferation, and alkaline phosphatase activity of MC3T3-E1 cells. Stimulated more new bone formation in rabbit calvarial defects compared to HAP scaffolds. [4] [7]
Strontium-incorporated β -Tricalcium Phosphate (Sr-TCP)	2.5, 5, 10	80%	Up to 1.44	10 mol% Sr-TCP showed optimal synergistic osteogenic and angiogenic effects in rat femoral condylar defects. [8]
Strontium-Zinc-Phosphate (SZP)	Not specified	Comparable to β -TCP	Comparable to β -TCP	Increased osteogenesis, angiogenesis, immunomodulation, and anti-bacterial activity compared to β -TCP scaffolds. [9] [10] [11]

Strontium-doped Biphasic Calcium Phosphate (Sr-BCP)	5 and 10 (β -TCP:SrO mass ratio of 95:5 and 90:10)	Not Reported	Increased with Sr addition	The β -TCP/5-Sr scaffold showed a good balance of higher mineralized nodule formation and mechanical strength.[12]
Strontium-contained Calcium Silicate (SrCS)	Not specified	~500 μ m macropores	2-times higher than CS scaffolds	Enhanced mechanical properties and osteogenesis. Promoted new blood vessel growth and bone regeneration in rabbit femur defects.[13][14]

Experimental Protocols

Protocol 1: Fabrication of 3D Printed Strontium-Doped β -TCP Scaffolds via Digital Light Processing (DLP)

This protocol is based on the methodology for creating scaffolds with a triply periodic minimal surface (TPMS) structure, which offers high porosity and mechanical strength.[8]

Materials:

- β -Tricalcium Phosphate (β -TCP) powder
- Strontium Carbonate (SrCO_3)
- Hexamethylene diacrylate (HDDA)
- Trimethylolpropane triacrylate (TMPTA)

- Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
- Ethanol
- Deionized water

Equipment:

- Ball mill
- Digital Light Processing (DLP) 3D printer
- Muffle furnace
- Rhino software (or similar CAD software)

Procedure:

- Slurry Preparation:
 - Design the 3D scaffold model with a Gyroid TPMS structure using Rhino software, specifying a porosity of 80% and pore sizes ranging from 300 to 700 μm .[\[8\]](#)
 - Prepare different compositions of Sr-doped TCP powders by mixing β -TCP and SrCO_3 powders at desired molar ratios (e.g., 0, 2.5, 5.0, 10.0 mol% Sr).[\[8\]](#)
 - Ball-mill the powder mixtures to ensure homogeneity.
 - Prepare a photosensitive resin by mixing HDDA and TMPTA.
 - Disperse the ceramic powders into the resin at a solid loading of 30 vol% and add a photoinitiator.[\[8\]](#) Stir the mixture until a homogenous slurry is obtained.
- 3D Printing:
 - Load the prepared slurry into the DLP 3D printer.
 - Set the printing parameters: initial layer exposure time of 8 seconds, subsequent layer exposure time of 7 seconds, layer thickness of 50 μm , and light intensity of 19,000

$\mu\text{W}/\text{cm}^2$.[\[8\]](#)

- Print the scaffolds according to the designed 3D model.
- Post-Processing:
 - Wash the printed green bodies with ethanol to remove any un-cured resin.
 - Dry the scaffolds at room temperature.
 - Sinter the green bodies in a muffle furnace at 1250°C for 100 minutes to obtain the final bioceramic scaffolds.[\[8\]](#)

Protocol 2: In Vitro Assessment of Osteogenic and Angiogenic Potential

This protocol outlines the steps to evaluate the biological response of the fabricated scaffolds using cell culture techniques.

Materials:

- Fabricated 3D scaffolds
- Mouse osteoblastic cell line (MC3T3-E1)
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium (e.g., α -MEM for MC3T3-E1, DMEM for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics
- Alkaline Phosphatase (ALP) activity assay kit
- Alizarin Red S staining solution
- Tube formation assay kit (e.g., Matrigel)
- Live/Dead viability/cytotoxicity kit
- Scanning Electron Microscope (SEM)

Procedure:

- Cell Seeding:
 - Sterilize the 3D scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclaving if the material allows).
 - Place the sterile scaffolds into a 24-well plate.
 - Seed MC3T3-E1 cells and HUVECs onto the scaffolds at a suitable density.
- Biocompatibility Assessment:
 - After 24 hours of culture, assess cell viability using a Live/Dead staining kit and visualize under a fluorescence microscope.[\[15\]](#)
 - Observe cell attachment and morphology on the scaffolds using SEM.[\[15\]](#)
- Osteogenic Differentiation Assay (MC3T3-E1 cells):
 - Culture the cells in an osteogenic induction medium.
 - After 7 and 14 days, measure the ALP activity using a commercial kit.[\[16\]](#)
 - After 21 days, stain for calcium deposition using Alizarin Red S.[\[16\]](#)
- Angiogenic Potential Assay (HUVECs):
 - Perform a tube formation assay by seeding HUVECs on a Matrigel-coated plate with conditioned medium from the scaffolds.
 - After a few hours, observe the formation of capillary-like structures under a microscope and quantify the tube length and branching points.[\[9\]](#)

Signaling Pathways and Experimental Workflows

Signaling Pathways in Strontium-Induced Osteogenesis and Angiogenesis

Strontium ions released from the scaffolds have been shown to activate several key signaling pathways that promote bone regeneration.[17][18]

Caption: Key signaling pathways activated by strontium ions.

Experimental Workflow for Scaffold Fabrication and Evaluation

The following diagram illustrates a typical workflow for the fabrication and comprehensive evaluation of 3D printed **strontium phosphate** scaffolds.

Caption: Experimental workflow from fabrication to in vivo studies.

Drug Delivery Applications

The porous nature of 3D printed scaffolds makes them excellent candidates for local drug delivery. **Strontium phosphate** scaffolds can be loaded with various therapeutic agents to enhance their regenerative potential or to provide additional functionalities.

- **Antibiotics:** To prevent post-surgical infections, antibiotics like vancomycin can be loaded into the scaffolds.[19]
- **Anticancer Drugs:** For treating bone defects resulting from tumor resection, anticancer drugs such as methotrexate and doxorubicin can be incorporated for localized chemotherapy.[20]
- **Growth Factors:** Although strontium itself promotes bone growth, the efficacy can be further enhanced by incorporating growth factors like Bone Morphogenetic Protein-2 (BMP-2).

The release kinetics of the loaded drugs can be tailored by adjusting the scaffold's porosity, pore size, and material composition.

Conclusion

The 3D printing of **strontium phosphate** scaffolds represents a significant advancement in bone tissue engineering. The ability to create custom-designed implants with enhanced biological activity offers a promising solution for the treatment of critical-sized bone defects. The protocols and data presented in this document provide a foundation for researchers and

drug development professionals to further explore and optimize this technology for clinical applications. Future research should focus on refining the control over ion release kinetics and investigating the long-term in vivo performance of these advanced biomaterials.[17][18]

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